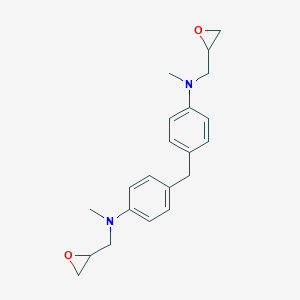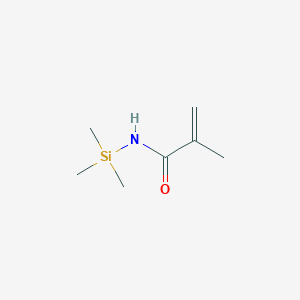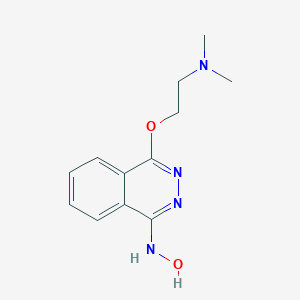![molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3](/img/structure/B97590.png)
2-Phenylimidazo[1,2-a]pyrimidine
Overview
Description
2-Phenylimidazo[1,2-a]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) demonstrates notable effects as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Experimental studies, including gravimetric measurements, polarization studies, and impedance spectroscopy, have revealed the compound's ability to act as a mixed-type inhibitor. The adsorption of the inhibitor aligns with the Langmuir isotherm model, and quantum chemical calculations support these findings (Ech-chihbi et al., 2017).
Accelerating Synthesis in Drug Discovery
Microwave irradiation has been utilized to expedite the cyclocondensation of isoflavones with 2-aminoimidazole for synthesizing 5,6-diphenylimidazo[1,2-a]pyrimidines. This method, suitable for library synthesis in drug discovery, yields a variety of new compounds, effectively enhancing the efficiency and purity of the synthesis process (Han et al., 2011).
Fluorescent Properties for Biomarkers
Imidazo[1,2-a]pyridines and pyrimidines, including this compound derivatives, exhibit fluorescent properties, making them valuable as biomarkers and photochemical sensors. The influence of substituents on the fluorescent intensity of these compounds has been a subject of study, with certain derivatives showing enhanced fluorescence, useful in various applications (Velázquez-Olvera et al., 2012).
Antiprotozoal Activity
Certain 2-phenylimidazo[1,2-a]pyridinum salts exhibit significant antiparasitic activity, particularly against Trypanosoma rhodesiense. Structural variations within these compounds can maintain a high level of activity, suggesting their potential as effective antiprotozoal drugs (Sundberg et al., 1990).
Synthesis for Medicinal Chemistry
The synthesis of 2-phenylimidazo[1,2-a]pyridine has been demonstrated as an educational tool in medicinal chemistry, showcasing the preparation of a bridged N-heterocycle. This compound, obtained with moderate to high yield, is suitable for further discussions and applications in the field (Santaniello et al., 2017).
Mechanism of Action
Target of Action
2-Phenylimidazo[1,2-a]pyrimidine is a small molecule that targets essential, conserved cellular processes . It has been shown to interact with electron transport and mitochondrial functions . In addition, it has been found to have inhibitory activities against COX-1 and COX-2 enzymes .
Mode of Action
The compound interacts with its targets in a unique way. It has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . This suggests that this compound acts by disrupting mitochondria . On the other hand, it also acts as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with electron transport and mitochondrial functions suggests that it impacts energy production within the cell . Additionally, its role as a DNA poison indicates that it affects DNA replication and repair pathways .
Result of Action
The action of this compound results in significant molecular and cellular effects. Its toxicity to certain yeast strains leads to mitochondrial fragmentation . Furthermore, its action as a DNA poison results in damage to nuclear DNA and the induction of mutagenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s luminescence properties can be tuned from blue-green to red by simply introducing an aryl group . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its chemical structure.
Safety and Hazards
Sigma-Aldrich sells 2-Phenylimidazo[1,2-a]pyridine as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Future Directions
Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that the series may become the basis for the design of more active compounds .
Biochemical Analysis
Biochemical Properties
2-Phenylimidazo[1,2-a]pyrimidine has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have effects on mitochondrial functions, potentially disrupting them
Cellular Effects
In cellular processes, this compound has been observed to have distinct effects. It has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . It also influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that it acts as an oxidizing agent in vivo . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYRUSCZUWEZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276829 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15764-47-3 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using glycerol as a solvent in the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes?
A1: Utilizing glycerol as a solvent in the microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes offers several benefits over traditional methods []. These include:
Q2: Can 2-Phenylimidazo[1,2-a]pyrimidine derivatives be used in the formation of new carbon-carbon bonds?
A2: Yes, recent research demonstrates the successful application of a manganese catalyst to facilitate the ortho-hydroalkylation of 2-arylimidazo[1,2-a]pyridines with maleimides []. This reaction leads to the formation of new carbon-carbon bonds, specifically introducing a succinimide motif at the ortho-position of the aryl ring. This method highlights the potential of these compounds as building blocks in organic synthesis for creating more complex molecules.
Q3: What is known about the neuropharmacological activity of this compound hydrobromide?
A3: Research on this compound hydrobromide (U-13,376B) reveals interesting interactions with the neurotransmitter system []. While it demonstrates an ability to antagonize strychnine-induced seizures, its profile is atypical compared to traditional antagonists. Notably, U-13,376B displays some strychnine-like properties, suggesting it may act as a partial agonist rather than a pure antagonist. Further investigation is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Q4: Are there computational studies investigating the properties of this compound derivatives?
A4: Yes, experimental and computational studies have been conducted to explore the corrosion inhibition properties of 2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde on carbon steel in acidic environments []. These studies likely employed computational chemistry techniques like density functional theory (DFT) to understand the interaction between the organic compound and the metal surface. Such research can contribute to developing more effective corrosion inhibitors for various industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)






